Cas no 83349-67-1 (9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-)
![9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- structure](https://it.kuujia.com/scimg/cas/83349-67-1x500.png)
83349-67-1 structure
Nome del prodotto:9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
- (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b- beta)oxirene-9,10-diol
- anti-2,3-dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- (1aS*,9-alpha,10-beta,10a-beta)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
- CCRIS 2183
- 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aS*,9-alpha,10-beta,10a-beta)-
- CCRIS 2182
- (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
- anti-1,2,3,10b-Tetrahydrofluoranthene-2,3-diol 1,10b-oxide
- syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- anti-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- syn-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- anti-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
- 83349-66-0
- syn-1,2,3-Trihydrofluoranthene-2,3-diol-1,10b-epoxide
- 83349-67-1
- BRN 5291689
- BRN 5291690
- 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aR*,9-alpha,10-beta,10a-alpha)-
-
- Inchi: InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1
- Chiave InChI: XFISQOLBVZLENT-SSHXOBKSSA-N
- Sorrisi: C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O
Proprietà calcolate
- Massa esatta: 252.078644241g/mol
- Massa monoisotopica: 252.078644241g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 411
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 53Ų
9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- Letteratura correlata
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
83349-67-1 (9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-) Prodotti correlati
- 941977-25-9(N-(2H-1,3-benzodioxol-5-yl)-N'-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 2165697-92-5((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid)
- 1779629-03-6(methyl 2-amino-4-hydroxy-4-methylpentanoate)
- 307552-22-3(ethyl 2-methyl-5-(2-methylprop-2-en-1-yl)oxy-1-benzofuran-3-carboxylate)
- 881838-90-0(2-(4-hexylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2229224-49-9(4-1-(2-bromo-5-fluorophenyl)ethylpiperidine)
- 873076-63-2(ethyl 2-9-(4-bromophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetate)
- 343599-59-7(3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one)
- 1110762-81-6(4-Chloro-n-(2-methoxybenzyl)-3-sulfamoylbenzamide)
- 1806676-08-3(1-Bromo-3-(4-(difluoromethyl)-3-mercaptophenyl)propan-2-one)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
